Steroid Sulfatase (STS) Inhibition: Potency Contextualized Within Benzenesulfonamide Class
4-Amino-3-bromo-5-nitro-benzenesulfonamide inhibits human steroid sulfatase (STS) in JEG3 cell lysates with an IC50 of 74 nM [1]. This potency is comparable to, though lower than, optimized aryl sulfonamide STS inhibitors such as 17β-4′-phenylbenzenesulfonamide (IC50 = 9 nM) [2], but significantly exceeds the potency of earlier benzenesulfonamide-based STS inhibitor chemotypes, which exhibited best IC50 values around 270 nM [3].
| Evidence Dimension | Inhibition of steroid sulfatase (STS) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | 17β-4′-phenylbenzenesulfonamide (IC50 = 9 nM); N-acyl benzenesulfonamide chemotype (best IC50 = 270 nM) |
| Quantified Difference | 8.2-fold less potent than best-in-class; 3.6-fold more potent than earlier benzenesulfonamide chemotype baseline |
| Conditions | Human JEG3 cell lysates, [3H]E1S substrate, 1 hr incubation, scintillation spectrometry |
Why This Matters
The compound represents a synthetically accessible benzenesulfonamide scaffold with sub-100 nM STS inhibitory activity, positioning it as a useful starting point for medicinal chemistry optimization where further functionalization is required.
- [1] BindingDB. BDBM50541454 (CHEMBL4636936): IC50 74 nM vs human STS in JEG3 lysates. View Source
- [2] Mostafa YA, et al. 17β-Arylsulfonamides of 17β-aminoestra-1,3,5(10)-trien-3-ol as highly potent inhibitors of steroid sulfatase. Bioorg Med Chem. 2012;20(4):1535-1543. View Source
- [3] Nussbaumer P, et al. N-Acyl arylsulfonamides as novel, reversible inhibitors of human steroid sulfatase. Bioorg Med Chem Lett. 2004;14(24):5993-5996. View Source
